2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride
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Overview
Description
2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated benzene ring, a fluorophenyl group, and a sulfonyl chloride moiety. These structural features contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrobenzenesulfonyl chloride with 4-fluoroaniline to form the corresponding urea derivative. This intermediate is then chlorinated to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Catalysts: Including Lewis acids and bases to facilitate substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and various urea derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The molecular targets and pathways involved in its action depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzaldehyde: Used in the synthesis of various organic compounds and has similar reactivity due to the presence of chlorine and fluorine substituents.
3-Chloro-4-fluorophenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions and shares structural similarities with 2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride.
Uniqueness
What sets this compound apart from similar compounds is its combination of a sulfonyl chloride group with a urea linkage, which imparts unique reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of pharmaceuticals and other specialized chemical products .
Properties
IUPAC Name |
2-chloro-4-[(4-fluorophenyl)carbamoylamino]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O3S/c14-11-7-10(5-6-12(11)22(15,20)21)18-13(19)17-9-3-1-8(16)2-4-9/h1-7H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSKVGWOGVFIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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